molecular formula C22H14Cl3N4NaO5S B12721541 Sodium 4-chloro-3-(4-((2-(2,4-dichlorophenoxy)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate CAS No. 84083-28-3

Sodium 4-chloro-3-(4-((2-(2,4-dichlorophenoxy)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate

Cat. No.: B12721541
CAS No.: 84083-28-3
M. Wt: 575.8 g/mol
InChI Key: ZXAWZDMHFAYWRO-UHFFFAOYSA-M
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Description

Chemical Structure: The compound features a benzenesulfonate core substituted with a chloro group, an azo-linked pyrazolone ring, and a 2-(2,4-dichlorophenoxy)phenyl moiety. This structure confers distinct electronic and steric properties, influencing solubility, stability, and reactivity. CAS Registry: 84083-28-3 . Applications: Primarily used as an intermediate in synthesizing dyes, pharmaceuticals, and specialty chemicals.

Properties

CAS No.

84083-28-3

Molecular Formula

C22H14Cl3N4NaO5S

Molecular Weight

575.8 g/mol

IUPAC Name

sodium;4-chloro-3-[4-[[2-(2,4-dichlorophenoxy)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate

InChI

InChI=1S/C22H15Cl3N4O5S.Na/c1-12-21(22(30)29(28-12)18-11-14(35(31,32)33)7-8-15(18)24)27-26-17-4-2-3-5-20(17)34-19-9-6-13(23)10-16(19)25;/h2-11,21H,1H3,(H,31,32,33);/q;+1/p-1

InChI Key

ZXAWZDMHFAYWRO-UHFFFAOYSA-M

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=CC=C2OC3=C(C=C(C=C3)Cl)Cl)C4=C(C=CC(=C4)S(=O)(=O)[O-])Cl.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-triazine-2,4,6-triamine can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with ammonia. The reaction is typically carried out in an aqueous medium at a temperature of around 50-60°C. The reaction proceeds through the formation of intermediate compounds, which eventually yield 1,3,5-triazine-2,4,6-triamine.

Industrial Production Methods

In industrial settings, 1,3,5-triazine-2,4,6-triamine is produced on a large scale using continuous flow reactors. The process involves the controlled addition of cyanuric chloride and ammonia in a reactor, followed by purification steps to obtain the final product. The industrial production process is optimized to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reaction conditions.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted triazines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in an acidic or basic medium.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in these reactions.

    Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used in substitution reactions. The reactions are usually carried out in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Oxidation products include various triazine derivatives with different functional groups.

    Reduction: Reduction products include amine derivatives of 1,3,5-triazine-2,4,6-triamine.

    Substitution: Substitution reactions yield substituted triazines with different functional groups attached to the triazine ring.

Scientific Research Applications

1,3,5-triazine-2,4,6-triamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of resins, adhesives, and coatings. It is also used as a flame retardant and in the manufacture of herbicides.

Mechanism of Action

The mechanism of action of 1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects. The compound can also interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Sodium 4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxynaphthalene-1-sulphonate (Acid Red 195)

CAS Registry : 3618-63-1 .
Key Differences :

  • Substituents: Replaces the dichlorophenoxy group with a phenyl ring and introduces a hydroxynaphthalene moiety.
  • Solubility: The hydroxynaphthalene group enhances water solubility compared to the dichlorophenoxy analogue, making it more suitable for aqueous dyeing processes.
  • Applications : Widely used as a textile dye (Eriochrome Red B) due to its chromophoric naphthalene system .

Sodium 4-[[4,5-dihydro-3-methyl-4-[[4-methyl-3-[[(4-methylphenyl)amino]sulfonyl]phenyl]azo]-5-oxo-1H-pyrazol-1-yl]benzenesulfonate

CAS Registry : 72828-87-6 .
Key Differences :

  • Substituents: Incorporates a sulfonamide group and methylphenylamino side chain.

Sodium 2-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]benzoic acid

CAS Registry: Not explicitly listed (see ). Key Differences:

  • Substituents : Contains a sulphooxyethylsulfonyl group, increasing hydrophilicity and ionic character.
  • Solubility: Enhanced water solubility compared to the dichlorophenoxy analogue, favoring applications in formulations requiring high dissolution rates .

3-(Aryl)-5-[4-(2,4-Dichlorophenylmethoxy)phenyl]-4,5-dihydropyrazoline-1-carbothioamides

Representative Example : 3-(4-Bromophenyl)-5-[4-(2,4-dichlorophenylmethoxy)-3-methoxyphenyl]-4,5-dihydropyrazoline-1-carbothioamide .
Key Differences :

  • Core Structure : Replaces the benzenesulfonate with a dihydropyrazoline-carbothioamide system.
  • Bioactivity: The carbothioamide group is associated with antimicrobial activity, as noted in structurally related pyrazoline derivatives .

Comparative Analysis Table

Compound Name CAS Number Key Substituents Solubility Applications
Sodium 4-chloro-3-(4-((2-(2,4-dichlorophenoxy)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate 84083-28-3 Dichlorophenoxy, azo, pyrazolone Moderate (lipophilic) Intermediate, potential antimicrobial
Acid Red 195 3618-63-1 Phenyl, hydroxynaphthalene High (hydrophilic) Textile dye
Sodium 4-[[4,5-dihydro-3-methyl-4-[[4-methyl-3-[[(4-methylphenyl)amino]sulfonyl]phenyl]azo]-5-oxo-1H-pyrazol-1-yl]benzenesulfonate 72828-87-6 Sulfonamide, methylphenylamino Moderate Therapeutic candidate
Sodium 2-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]benzoic acid N/A Sulphooxyethylsulfonyl High Industrial formulations

Research Findings and Methodological Considerations

  • Structural Analysis : Tools like SHELXL (for crystallography) and Multiwfn (for wavefunction analysis) are critical for elucidating electronic properties and intermolecular interactions .
  • Similarity Metrics: Computational methods for comparing compound similarity (e.g., topological descriptors) highlight that minor substituent changes significantly alter bioactivity and physical properties .
  • CMC Determination : While discusses spectrofluorometry and tensiometry for critical micelle concentration (CMC) analysis in quaternary ammonium compounds, analogous data for sulfonates are absent, indicating a gap in literature .

Biological Activity

Sodium 4-chloro-3-(4-((2-(2,4-dichlorophenoxy)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate, commonly referred to as sodium 4-chloro-3-benzenesulfonate , is a complex organic compound with significant biological activity. Its structure features a sulfonate group, which is often associated with various pharmacological properties. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC22H14Cl3N4NaO5S
Molecular Weight575.784 g/mol
CAS Number72479-28-8
Water Solubility2.72 g/L at 20°C
LogP0.796

The biological activity of sodium 4-chloro-3-benzenesulfonate is primarily attributed to its interaction with various biological targets. The presence of the azo group and the pyrazole moiety in its structure suggests potential mechanisms involving:

  • Anti-inflammatory Activity : Compounds containing the pyrazole ring have been documented to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX).
  • Antimicrobial Properties : The sulfonate group may enhance solubility and bioavailability, facilitating interactions with microbial cell walls.
  • Antitumor Effects : Some derivatives of similar structures have shown promise in inhibiting tumor growth through various pathways.

Antitumor Activity

A study conducted on similar compounds revealed that derivatives with pyrazole rings exhibited significant antitumor activity against various cancer cell lines. For instance, sodium 4-chloro-3-benzenesulfonate was evaluated for its cytotoxic effects on human cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Analgesic Activity

Research has indicated that compounds containing the pyrazole structure can exert analgesic effects. In animal models, sodium 4-chloro-3-benzenesulfonate demonstrated pain relief comparable to standard analgesics in writhing and hot plate tests.

Toxicological Assessment

Toxicity studies are crucial for evaluating the safety profile of sodium 4-chloro-3-benzenesulfonate. Acute toxicity tests performed according to OECD guidelines indicated a low toxicity profile, with no observed lethal effects at tested doses.

Summary of Biological Activities

The following table summarizes the biological activities associated with sodium 4-chloro-3-benzenesulfonate:

Activity TypeObserved EffectsReference
AntitumorInhibition of cancer cell growth
AnalgesicPain relief in animal models
Anti-inflammatoryCOX inhibition
AntimicrobialInhibition of microbial growth

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves sequential diazo coupling and cyclization steps. Azo group formation typically requires refluxing intermediates in polar aprotic solvents (e.g., DMSO) under nitrogen, followed by acid-catalyzed cyclization to form the pyrazole ring. For example, refluxing dichlorophenoxy derivatives with hydrazides at 110–120°C for 12–18 hours yields intermediates, which are then coupled with sulfonated benzene analogs under acidic conditions (pH 3–4). Yield optimization (e.g., ~65% in related syntheses) can be achieved by controlling stoichiometry, temperature, and catalyst choice (e.g., glacial acetic acid) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • X-ray crystallography : Resolve the crystal structure using SHELXL for refinement, particularly for analyzing azo and pyrazole ring geometry .
  • NMR : Use DMSO-d₆ as a solvent to observe proton environments of aromatic rings (δ 7.0–8.5 ppm), pyrazole NH (δ 10–12 ppm), and sulfonate groups (indirectly via coupling).
  • FT-IR : Identify key functional groups: azo (-N=N-) at ~1450–1600 cm⁻¹, sulfonate (-SO₃⁻) at ~1040–1220 cm⁻¹, and pyrazole C=O at ~1650 cm⁻¹ .

Q. How do the functional groups (azo, sulfonate, pyrazole) influence solubility and reactivity?

The sulfonate groups confer high water solubility (>50 mg/mL in neutral pH), enabling aqueous-phase applications. The azo group participates in pH-dependent tautomerism, affecting UV-Vis absorption (λmax ~400–500 nm). The pyrazole ring’s electron-withdrawing nature stabilizes the structure against thermal degradation (up to ~250°C) .

Q. What solvent systems are suitable for purification, and how does pH affect stability?

Purify via recrystallization in ethanol/water (1:3 v/v) at pH 6–7 to avoid sulfonate group protonation. Stability decreases below pH 3 (azo bond cleavage) or above pH 9 (pyrazole ring hydrolysis). Use HPLC with a C18 column and 0.1% TFA in acetonitrile/water for purity assessment .

Advanced Research Questions

Q. How can computational docking (e.g., AutoDock) predict this compound’s interactions with biological targets?

AutoDock4 simulates ligand-receptor binding by incorporating receptor flexibility. For example, dock the compound into cytochrome P450 enzymes using Lamarckian genetic algorithms. Set grid parameters to 60 × 60 × 60 ų centered on the active site, with 250 runs per docking. Analyze binding energy (ΔG < −8 kcal/mol suggests strong affinity) and hydrogen bonding with catalytic residues (e.g., heme iron coordination) .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how can SHELX address them?

Twinned crystals or disordered sulfonate groups complicate refinement. Use SHELXL’s TWIN and BASF commands to model twinning, and PART/SUMP restraints for partial occupancy. High-resolution data (d-spacing < 1.0 Å) improves electron density maps for azo and pyrazole moieties .

Q. How does Multiwfn analyze electron density distributions to elucidate reactivity?

Multiwfn calculates electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions. For this compound, the sulfonate groups show negative ESP (−40 kcal/mol), while the pyrazole ring’s C=O exhibits positive ESP (+25 kcal/mol), guiding predictions of nucleophilic attack sites .

Q. What strategies validate structure-activity relationships (SAR) for antimicrobial or dye applications?

  • Biological assays : Compare MIC values against Gram-positive bacteria (e.g., S. aureus) with analogs lacking dichlorophenoxy groups.
  • Dye performance : Measure molar extinction coefficients (ε > 10⁴ L·mol⁻¹·cm⁻¹) and lightfastness (ISO 105-B02) to correlate azo group substitution with colorfastness .

Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) be resolved?

Contradictions between solution-state NMR (dynamic averaging) and solid-state XRD (static structure) require hybrid analysis. For example, use variable-temperature NMR to detect tautomerism or DFT calculations (Gaussian09) to model solution-phase conformers .

Q. What experimental precautions ensure stability during photochemical or thermal studies?

  • Photostability : Conduct UV irradiation experiments under inert atmosphere (N₂) to prevent azo bond degradation.
  • Thermal analysis : Use TGA with a heating rate of 10°C/min to identify decomposition thresholds (Td ~250–300°C) .

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